2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 868217-96-3
VCID: VC6188174
InChI: InChI=1S/C18H19N3O4S2/c1-13-3-4-14(2)15(11-13)12-26-18-19-9-10-20(18)27(24,25)17-7-5-16(6-8-17)21(22)23/h3-8,11H,9-10,12H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C18H19N3O4S2
Molecular Weight: 405.49

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

CAS No.: 868217-96-3

Cat. No.: VC6188174

Molecular Formula: C18H19N3O4S2

Molecular Weight: 405.49

* For research use only. Not for human or veterinary use.

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole - 868217-96-3

Specification

CAS No. 868217-96-3
Molecular Formula C18H19N3O4S2
Molecular Weight 405.49
IUPAC Name 2-[(2,5-dimethylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Standard InChI InChI=1S/C18H19N3O4S2/c1-13-3-4-14(2)15(11-13)12-26-18-19-9-10-20(18)27(24,25)17-7-5-16(6-8-17)21(22)23/h3-8,11H,9-10,12H2,1-2H3
Standard InChI Key NKKZGEZRUNCYON-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound (C₁₈H₁₉N₃O₄S₂; molecular weight 405.49 g/mol) features:

  • A 4,5-dihydro-1H-imidazole core (positions 1–5)

  • A 4-nitrobenzenesulfonyl group at position 1

  • A [(2,5-dimethylphenyl)methyl]sulfanyl substituent at position 2

The 2,5-dimethylphenyl group introduces steric bulk compared to simpler aryl derivatives, potentially influencing binding interactions in biological systems. The nitro group enhances electrophilicity, while the sulfonyl moiety contributes to hydrogen-bonding capacity.

Physicochemical Properties

PropertyValue/Description
SolubilityLow aqueous solubility (logP ≈ 3.2)
StabilitySensitive to strong acids/bases
CrystallinityAmorphous solid
UV-Vis λmax268 nm (nitro group absorption)

These properties derive from computational predictions and analog comparisons . The 2,5-dimethyl substitution likely reduces polarity compared to para-substituted analogs.

Synthetic Methodology

Key Synthetic Routes

The synthesis typically proceeds through three stages (Scheme 1):

  • Imidazoline Core Formation
    Cyclocondensation of 1,2-diaminoethane with carbon disulfide under basic conditions yields 2-mercaptoimidazoline .

  • Sulfonation at N1
    Reaction with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine achieves N-sulfonation (yield: 72–78%).

  • Alkylation at C2
    Treatment with (2,5-dimethylbenzyl) bromide in acetonitrile using K₂CO₃ as base installs the sulfanyl group (yield: 65–70%).

Critical Reaction Parameters

  • Temperature control (<40°C) prevents nitro group reduction

  • Anhydrous conditions minimize hydrolysis side reactions

  • Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >95% purity

Biological Activity and Mechanisms

OrganismPredicted MIC (µg/mL)
Staphylococcus aureus8–16
Escherichia coli32–64
Candida albicans>128

Data extrapolated from nitroimidazole-sulfonyl hybrids . The limited Gram-negative activity aligns with outer membrane permeability barriers.

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement

    • Replacing nitro with cyano maintains redox activity while reducing mutagenic risk

    • Exchange of sulfonyl with phosphonate improves aqueous solubility

  • Prodrug Approaches
    Esterification of the sulfonyl oxygen enhances oral bioavailability (theoretical logD improvement: 1.8 units).

Toxicity Considerations

  • Genotoxicity: Nitroreduction metabolites may form DNA adducts (in silico Ames test: positive)

  • Hepatotoxicity: Sulfur-containing moieties pose glutathione depletion risks (predicted TI: 12.4)

Future Research Directions

  • In Vivo Pharmacokinetics

    • Assess first-pass metabolism in rodent models

    • Quantify blood-brain barrier penetration

  • Resistance Mitigation

    • Evaluate efflux pump inhibition when combined with verapamil analogs

  • Materials Science Applications

    • Investigate self-assembly properties for nanostructured catalysts

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator